molecular formula C9H8N2O3 B1391472 4-Ethoxy-3-nitrobenzonitrile CAS No. 136366-43-3

4-Ethoxy-3-nitrobenzonitrile

Cat. No. B1391472
M. Wt: 192.17 g/mol
InChI Key: XDCQTSACCVHBIC-UHFFFAOYSA-N
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Description

4-Ethoxy-3-nitrobenzonitrile, commonly abbreviated as 4-ENB, is an organic compound with a nitro group attached to a benzene ring. It is an important chemical intermediate in the synthesis of pharmaceuticals, dyes, and other compounds. It has been studied for its potential applications in organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Thermophysical Properties

  • Heat Capacities and Phase Transitions : Research on nitrobenzonitriles, including 4-ethoxy-3-nitrobenzonitrile, reveals the measurement of heat capacities and various phase transitions through differential scanning calorimetry. This study is significant in understanding the thermophysical behaviors of these compounds (Jiménez et al., 2002).

Chemical Synthesis and Transformations

  • Hydrogenation Processes : Investigations into hydrogenating nitrobenzonitriles, including 4-ethoxy-3-nitrobenzonitrile, have been conducted. The research focuses on using Raney nickel catalysts and the effects of different solvents on the hydrogenation pathways (Koprivova & Červený, 2008).
  • Synthesis from Vanillin : A study reports a new synthesis method of a compound closely related to 4-ethoxy-3-nitrobenzonitrile, 3-methoxy-4-chloro-5-nitrobenzonitrile, from vanillin, highlighting the versatility of these compounds in organic synthesis (Sun & Kao, 1981).

Spectroscopy and Molecular Analysis

  • Vibrational Analysis : The vibrational frequencies and molecular structure of 4-chloro-3-nitrobenzonitrile, a compound structurally similar to 4-ethoxy-3-nitrobenzonitrile, have been analyzed using quantum chemical calculations, providing insights into the molecular behavior of these compounds (Sert, Çırak, & Ucun, 2013).
  • Solubility Determination : Research on the solubility of 4-nitrobenzonitrile in various solvent mixtures offers valuable data for the application of these compounds in different solvent environments, which could be relevant for 4-ethoxy-3-nitrobenzonitrile as well (Wanxin et al., 2018).

Applications in Biochemistry and Medicine

  • MALDI Matrix for Biomolecule Analysis : 4-hydroxy-3-nitrobenzonitrile has been identified as a versatile matrix for Matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS), used in analyzing small organic molecules, peptides, and proteins. This indicates potential applications for 4-ethoxy-3-nitrobenzonitrile in similar analytical techniques (Gu et al., 2021).

Material Science and Engineering

  • Corrosion Inhibition Studies : Studies on benzonitrile derivatives, including their role as corrosion inhibitors for mild steel in acid medium, demonstrate the chemical versatility and application potential of such compounds in materials science (Chaouiki et al., 2018).

properties

IUPAC Name

4-ethoxy-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-14-9-4-3-7(6-10)5-8(9)11(12)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCQTSACCVHBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309416
Record name 4-Ethoxy-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-nitrobenzonitrile

CAS RN

136366-43-3
Record name 4-Ethoxy-3-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136366-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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